Lipophilicity Advantage Over Unsubstituted Furan-Azetidine Baseline
The target compound exhibits a computed XLogP3 of 1.9, representing a 1.0 log unit increase over the unsubstituted baseline analog 3-(furan-2-ylmethyl)azetidine (XLogP3 = 0.9) [1][2]. This difference corresponds to an approximately 10-fold higher predicted partition coefficient, attributable to the 2-methylcyclopropyl substituent on the furan ring. For CNS-oriented programs, XLogP3 values in the 1–3 range are generally associated with favorable passive blood–brain barrier penetration, positioning the target compound within an optimal window while the unsubstituted analog (0.9) falls below the commonly cited lower threshold [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 (PubChem, XLogP3 3.0 algorithm) |
| Comparator Or Baseline | 3-(furan-2-ylmethyl)azetidine (CAS 937616-43-8): XLogP3 = 0.9 |
| Quantified Difference | +1.0 log unit (~10-fold increase in predicted log P) |
| Conditions | PubChem computed descriptors using XLogP3 3.0 (PubChem release 2021.05.07); identical algorithmic conditions for both compounds |
Why This Matters
A 1.0 log unit lipophilicity shift can determine whether a compound crosses biological membranes passively, directly impacting its suitability for intracellular or CNS targets.
- [1] PubChem Compound Summary CID 16780814, 3-((5-(2-Methylcyclopropyl)furan-2-yl)methyl)azetidine, Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/937615-02-6 (accessed May 2026). View Source
- [2] PubChem Compound Summary CID 16779979, 3-(2-Furylmethyl)azetidine (CAS 937616-43-8), Computed Properties section. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/937616-43-8 (accessed May 2026). View Source
